ethyl 2-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)acetate
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Overview
Description
This compound is a derivative of pyrazolopyridine, which is a bicyclic heterocyclic compound . Pyrazolopyridines are known to have various biological activities and are included in many synthetic drug molecules .
Molecular Structure Analysis
The compound contains a pyrazolopyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . It also has an ethyl ester functional group and a carboxamido functional group attached to the pyrazolopyridine core.Scientific Research Applications
Heterocyclic Synthesis
Compounds similar to ethyl 2-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)acetate have been explored for their utility in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and material science. For instance, research has demonstrated the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process is valuable for generating new N-fused heterocyclic compounds in good yields, suggesting potential applications in developing pharmaceuticals and other functional materials (Ghaedi et al., 2015).
Advanced Organic Synthesis
Another aspect of scientific research involving such compounds is their role in advanced organic synthesis techniques. Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, for example, have shown reactivity towards various active methylene reagents, leading to the production of pyran, pyridine, and pyridazine derivatives. These findings highlight the versatility of similar ethyl acetate derivatives in constructing complex organic molecules, which could have implications for synthesizing a wide range of chemical entities for different scientific purposes (Mohareb et al., 2004).
Catalysis and Chemical Transformations
Research has also delved into the catalytic properties and chemical transformations involving such compounds. For instance, compounds like ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives have been synthesized through one-pot multi-component reactions. These studies not only shed light on the synthetic potential of these compounds but also open up possibilities for their use in catalysis and as intermediates in more complex chemical reactions (Wang et al., 2012).
Mechanism of Action
Mode of Action
Indole derivatives, which share some structural similarities, have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Without specific studies on “ethyl 2-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)acetate”, it’s difficult to determine the exact biochemical pathways this compound affects. Related compounds have been found to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Related compounds have shown a variety of effects at the molecular and cellular level, depending on their specific biological activities .
Properties
IUPAC Name |
ethyl 2-[(5-ethyl-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-3-17-6-8(11-9(7-17)13(20)16-15-11)12(19)14-5-10(18)21-4-2/h6-7H,3-5H2,1-2H3,(H,14,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEWGQDLQRMUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NNC2=O)C(=C1)C(=O)NCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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